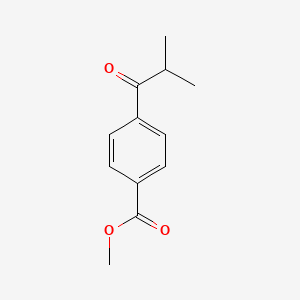
rac-(1R,6R)-6-amino-3-cyclohexene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,6R)-6-amino-3-cyclohexene-1-carboxamide: is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a cyclohexene ring substituted with an amino group and a carboxamide group, making it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6R)-6-amino-3-cyclohexene-1-carboxamide typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexene, which undergoes a series of functional group transformations.
Amination: Introduction of the amino group can be achieved through various methods, such as reductive amination or nucleophilic substitution.
Carboxamide Formation: The carboxamide group is usually introduced via amidation reactions, where an amine reacts with a carboxylic acid derivative (e.g., ester or acid chloride).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to selectively reduce intermediates.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Approaches: Utilizing environmentally friendly solvents and reagents to minimize waste and improve sustainability.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,6R)-6-amino-3-cyclohexene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Primary amines.
Substitution Products: Various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Biochemical Probes: Used as a probe to study biological processes at the molecular level.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Antimicrobial Agents: Potential use as an antimicrobial agent due to its unique structure.
Industry
Polymer Synthesis: Utilized in the production of specialty polymers with unique properties.
Material Science: Applied in the development of new materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism by which rac-(1R,6R)-6-amino-3-cyclohexene-1-carboxamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
rac-(1R,6R)-6-amino-3-cyclohexene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
rac-(1R,6R)-6-hydroxy-3-cyclohexene-1-carboxamide: Contains a hydroxyl group instead of an amino group.
Uniqueness
Structural Features:
Versatility: Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
This comprehensive overview highlights the significance of rac-(1R,6R)-6-amino-3-cyclohexene-1-carboxamide in scientific research and industrial applications
Propiedades
IUPAC Name |
6-aminocyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMUPIBGRUPBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl N-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]carbamate](/img/structure/B12110795.png)

![6-chloro-1-[3-(4-methoxyphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12110808.png)
![8-Azabicyclo[3.2.1]oct-3-yl 2-methylbutanoate](/img/structure/B12110812.png)


![4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12110843.png)

![2-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}ethan-1-amine](/img/structure/B12110856.png)


